Nisoldipine-d7

Description

Properties

IUPAC Name |

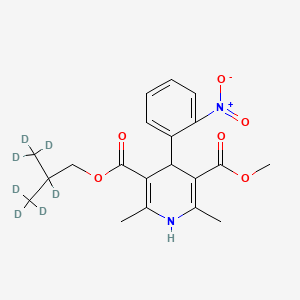

3-O-methyl 5-O-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/i1D3,2D3,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQFCGNPDRICFG-UENXPIBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(COC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC)C)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Nisoldipine-d7

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nisoldipine-d7 is the deuterated analog of Nisoldipine, a dihydropyridine calcium channel blocker widely used in the management of hypertension. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and its critical role as an internal standard in bioanalytical method development. Detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are presented, alongside a summary of the mechanism of action of its non-deuterated counterpart, Nisoldipine. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug metabolism, pharmacokinetics, and clinical trial sample analysis.

Introduction

Nisoldipine is a second-generation dihydropyridine calcium channel blocker that exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1] In the course of drug development and clinical application, the accurate quantification of Nisoldipine and its metabolites in biological matrices is paramount. Stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision in quantitative bioanalysis, particularly when using mass spectrometry-based methods.[2][3] this compound, a deuterated form of Nisoldipine, serves this crucial role, enabling the mitigation of matrix effects and variability in sample processing.

Chemical and Physical Properties

This compound is structurally identical to Nisoldipine, with the exception of seven hydrogen atoms being replaced by deuterium. This isotopic substitution results in a higher molecular weight, which is the basis for its utility as an internal standard in mass spectrometry.

Table 1: Chemical and Physical Properties of Nisoldipine and this compound

| Property | Nisoldipine | This compound | Reference(s) |

| Chemical Name | 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 1,4-Dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid Methyl 2-methylpropyl Ester-d7 | [4] |

| Molecular Formula | C₂₀H₂₄N₂O₆ | C₂₀H₁₇D₇N₂O₆ | [4][5] |

| Molecular Weight | 388.41 g/mol | 395.46 g/mol | [4][5] |

| CAS Number | 63675-72-9 | 1189718-34-0 | [4] |

| Appearance | Light Tan Crystals | Light Tan Crystals | [4] |

| Melting Point | 147-148°C | 147-148°C | [4] |

| Solubility | Chloroform, Ethanol | Chloroform, Ethanol | [4] |

Synthesis

The synthesis of Nisoldipine and its analogs is typically achieved through the Hantzsch dihydropyridine synthesis.[6][7] This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.

Logical Workflow for the Synthesis of this compound:

Caption: General workflow for the Hantzsch synthesis of this compound.

Mechanism of Action of Nisoldipine

This compound is biologically active and expected to exhibit the same mechanism of action as Nisoldipine. Nisoldipine is a potent blocker of L-type calcium channels.[8] It binds to these channels in their inactive state, stabilizing this conformation. This action prevents the influx of calcium ions into vascular smooth muscle cells, which is a critical step in muscle contraction. The resulting vasodilation leads to a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.

Signaling Pathway of Nisoldipine's Action:

Caption: Simplified signaling pathway of Nisoldipine's vasodilatory effect.

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard for the quantification of Nisoldipine in biological samples, such as plasma and serum, using LC-MS/MS.

Experimental Protocol: Quantification of Nisoldipine in Human Plasma using LC-MS/MS

This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.

5.1.1. Materials and Reagents

-

Nisoldipine reference standard

-

This compound (internal standard)

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

5.1.2. Sample Preparation

-

Spiking: Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of Nisoldipine.

-

Internal Standard Addition: To 100 µL of plasma sample (unknown, calibrator, or QC), add 10 µL of this compound working solution (concentration to be optimized).

-

Protein Precipitation: Add 300 µL of acetonitrile to each sample.

-

Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

-

Supernatant Transfer: Transfer the supernatant to a new set of tubes and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Workflow for Sample Preparation:

Caption: Experimental workflow for plasma sample preparation.

5.1.3. LC-MS/MS Conditions

-

LC System: Agilent 1200 series or equivalent

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: API 4000 triple quadrupole or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

Table 2: Hypothetical MRM Transitions for Nisoldipine and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Nisoldipine | 389.2 | 315.1 | 200 | 15 |

| Nisoldipine | 389.2 | 270.1 | 200 | 25 |

| This compound | 396.2 | 322.1 | 200 | 15 |

| This compound | 396.2 | 270.1 | 200 | 25 |

Note: These are hypothetical transitions and require experimental optimization.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Nisoldipine in biological matrices. Its use as an internal standard in LC-MS/MS methods is critical for reliable pharmacokinetic and clinical studies. This technical guide provides a foundational understanding of this compound, from its synthesis and chemical properties to its practical application in a bioanalytical laboratory setting. The provided protocols and diagrams serve as a starting point for method development and further research in the field of drug analysis.

References

- 1. DailyMed - NISOLDIPINE tablet, film coated, extended release [dailymed.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: [amp.chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

Technical Guide: Nisoldipine-d7 Structure and Application

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of Nisoldipine-d7, a deuterated isotopologue of the calcium channel blocker Nisoldipine. It details its chemical structure, physicochemical properties, and its critical role as an internal standard in bioanalytical and pharmacokinetic studies.

Core Chemical Structure and Properties

This compound is a stable isotope-labeled version of Nisoldipine, where seven hydrogen atoms on the isobutyl ester group have been replaced with deuterium. This isotopic substitution renders the molecule chemically identical to Nisoldipine in terms of reactivity and chromatographic behavior but distinguishable by mass spectrometry due to its increased mass.

Chemical and Physical Data

The structural and physical properties of this compound are compared with its non-deuterated parent compound, Nisoldipine, in the tables below.

Table 1: Chemical Identifiers

| Identifier | This compound | Nisoldipine |

| CAS Number | 1189718-34-0[1] | 63675-72-9[2] |

| Molecular Formula | C₂₀H₁₇D₇N₂O₆[1] | C₂₀H₂₄N₂O₆[2] |

| Molecular Weight | 395.46 g/mol [1] | 388.4 g/mol [2][3] |

| IUPAC Name | 3-O-methyl 5-O-(2-methylpropyl-d7) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[2] |

| Synonyms | Bay k 5552-d7, Syscor-d7, Zadipina-d7[1] | Bay k 5552, Sular[4] |

Table 2: Physicochemical Properties

| Property | This compound | Nisoldipine |

| Appearance | Light Tan Crystals[5] | Yellow crystalline substance[3][6] |

| Melting Point | 147-148°C[5] | Not specified |

| Solubility | Chloroform, Ethanol[5] | Soluble in ethanol, DMSO, and DMF. Practically insoluble in water.[3][6][7] |

Structural Diagram

The diagram below illustrates the chemical structure of this compound, highlighting the deuterium-labeled isobutyl group.

Synthesis and Characterization

Experimental Protocol: Synthesis

The synthesis of Nisoldipine and its deuterated analogue typically follows the Hantzsch dihydropyridine synthesis . This is a multi-component reaction involving an aldehyde, ammonia, and two equivalents of a β-ketoester. For this compound, a deuterated β-ketoester is required.

Methodology:

-

Preparation of Deuterated Isobutyl Acetoacetate: Isobutanol-d7 is reacted with diketene in an appropriate solvent to yield isobutyl-d7 acetoacetate.

-

Hantzsch Condensation: 2-Nitrobenzaldehyde, methyl acetoacetate, and the prepared isobutyl-d7 acetoacetate are condensed in the presence of an ammonia source (e.g., ammonium acetate) in a suitable solvent like methanol or ethanol.

-

Reaction Conditions: The mixture is typically heated under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Purification: Upon completion, the solvent is evaporated, and the crude product is purified. Purification is commonly achieved by recrystallization from a solvent system such as ethanol/water or by column chromatography on silica gel.

Experimental Protocol: Structural Analysis

The identity and purity of this compound are confirmed using standard analytical techniques.

Methodology:

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is commonly used.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

-

Analysis: In positive ion mode, the protonated molecular ion [M+H]⁺ is observed at m/z 396.5. The fragmentation pattern is then compared to that of non-labeled Nisoldipine (m/z 389.4) to confirm the structural integrity and location of the deuterium label. Common fragmentations for dihydropyridines involve the loss of substituents from the dihydropyridine ring.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H NMR and ¹³C NMR spectroscopy.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Analysis: The ¹H NMR spectrum of this compound will show a significant reduction or complete absence of signals corresponding to the isobutyl group protons when compared to the spectrum of Nisoldipine. This confirms the successful incorporation of deuterium at the intended positions.

-

Application in Bioanalysis and Pharmacokinetics

The primary application of this compound is as an internal standard (IS) for the quantification of Nisoldipine in biological matrices (e.g., plasma, serum) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Role as an Internal Standard

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis.[8] this compound is an ideal IS for Nisoldipine because it:

-

Co-elutes with the analyte during chromatography.

-

Exhibits identical ionization efficiency and extraction recovery.

-

Compensates for variations in sample preparation, injection volume, and matrix effects.[8]

-

Is easily differentiated from the analyte by its higher mass in the mass spectrometer.

Experimental Protocol: Bioanalytical Method for Pharmacokinetic Studies

This protocol outlines a typical workflow for quantifying Nisoldipine in human plasma.

Methodology:

-

Sample Collection: Collect blood samples from subjects at predetermined time points after administration of Nisoldipine. Process the blood to obtain plasma.

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma, add a fixed amount (e.g., 10 µL) of a known concentration of this compound solution (the internal standard).

-

Add 300 µL of a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.

-

Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the supernatant onto a reverse-phase HPLC column (e.g., C18). Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate Nisoldipine from other plasma components.

-

Mass Spectrometry: The column eluent is directed to an ESI source of a triple quadrupole mass spectrometer. Monitor the specific mass-to-charge (m/z) transitions for both Nisoldipine and this compound using Multiple Reaction Monitoring (MRM).

-

Nisoldipine: e.g., m/z 389.4 → [Fragment ion]

-

This compound (IS): e.g., m/z 396.5 → [Corresponding fragment ion]

-

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of Nisoldipine to the peak area of this compound against the known concentrations of Nisoldipine standards.

-

Calculate the concentration of Nisoldipine in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fragmentation of phosphopeptides in an ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives | Semantic Scholar [semanticscholar.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

Technical Guide: Nisoldipine-d7 Molecular Weight and Characterization

This technical guide provides an in-depth overview of the molecular weight of Nisoldipine-d7, its relationship to the parent compound Nisoldipine, and the experimental methodologies used for its determination. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Core Compound Data

Nisoldipine is a dihydropyridine calcium channel blocker used to treat hypertension.[1][2] this compound is a deuterated analog of Nisoldipine, commonly used as an internal standard in pharmacokinetic studies and other quantitative bioanalytical methods. The incorporation of seven deuterium atoms increases the molecular weight of the compound, allowing for its differentiation from the non-labeled drug in mass spectrometry-based assays.

Quantitative Data Summary

The following table summarizes the key molecular properties of Nisoldipine and its deuterated form, this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Nisoldipine | C₂₀H₂₄N₂O₆ | 388.41[3][4] |

| This compound | C₂₀H₁₇D₇N₂O₆ | ~395.46 (Calculated) |

Note: The molecular weight of this compound is calculated based on the substitution of seven hydrogen atoms with deuterium atoms.

Experimental Protocols

The determination of the molecular weight of small molecules like this compound is typically achieved with high accuracy using mass spectrometry.[5][6] The following is a generalized protocol for molecular weight determination using Electrospray Ionization Mass Spectrometry (ESI-MS).

Protocol: Molecular Weight Determination by ESI-MS

-

Sample Preparation:

-

Dissolve a small quantity of this compound in a suitable solvent, such as chloroform or ethanol, to a final concentration of approximately 1 µg/mL.

-

The solvent should be of high purity (e.g., LC-MS grade) to minimize background interference.

-

The sample solution may be further diluted with a solvent mixture that promotes efficient ionization, such as methanol or acetonitrile with a small percentage of formic acid.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a standard calibration solution with known mass-to-charge (m/z) values across the desired mass range. This ensures high mass accuracy.

-

-

Sample Infusion and Ionization:

-

Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

A high voltage is applied to the tip of the infusion needle, causing the sample to form a fine spray of charged droplets.

-

As the solvent evaporates from the droplets, the analyte molecules are released as gas-phase ions.

-

-

Mass Analysis:

-

The generated ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Ion Trap).

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection and Data Processing:

-

The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

The molecular weight of the compound is determined from the m/z of the most abundant ion, which typically corresponds to the protonated molecule [M+H]⁺ in positive ion mode.

-

Visualizations

Experimental Workflow for Molecular Weight Determination

The following diagram illustrates the typical workflow for determining the molecular weight of a compound using mass spectrometry.

Signaling Pathway: Mechanism of Action of Nisoldipine

Nisoldipine is a dihydropyridine calcium channel blocker.[3] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[1][3] This blockage prevents the influx of calcium ions, leading to vasodilation and a reduction in blood pressure.[1][2][7]

References

- 1. What is the mechanism of Nisoldipine? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Nisoldipine [drugfuture.com]

- 5. msf.ucsf.edu [msf.ucsf.edu]

- 6. Protein Molecular Weight Determination: Key Methods, Techniques, & Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of Nisoldipine-d7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Nisoldipine, a dihydropyridine calcium channel blocker, with a particular focus on Nisoldipine-d7. The core mechanism centers on the selective inhibition of L-type voltage-gated calcium channels (Cav1.2), primarily in vascular smooth muscle cells. This blockade leads to a reduction in intracellular calcium concentration, resulting in vasodilation and a subsequent decrease in blood pressure. This document details the molecular interactions, downstream signaling pathways, and key experimental methodologies used to elucidate this mechanism. While specific comparative data for this compound is not extensively available in the public domain, the principles of its action are expected to mirror those of Nisoldipine, with potential alterations in its pharmacokinetic profile due to the kinetic isotope effect.

Introduction

Nisoldipine is a potent and vasoselective dihydropyridine calcium channel antagonist used in the management of hypertension.[1][2][3] Its therapeutic effect is achieved through the targeted modulation of calcium influx in arterial smooth muscle.[4][5] this compound is a deuterated analog of Nisoldipine. The substitution of hydrogen with deuterium atoms can alter the metabolic profile of a drug, often leading to a more favorable pharmacokinetic profile, such as a longer half-life, by slowing down metabolic processes governed by the kinetic isotope effect.[1][2][3] This guide will delve into the fundamental mechanism of action of Nisoldipine, which is presumed to be identical for this compound at the molecular target level.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The primary molecular target of Nisoldipine is the L-type voltage-gated calcium channel (Cav1.2), a key player in the regulation of vascular tone.[4][5][6] Nisoldipine exhibits high affinity for these channels, particularly in their inactivated state.[7][8]

Molecular Interaction with the Cav1.2 Channel

Nisoldipine, like other dihydropyridines, binds to a specific receptor site on the α1 subunit of the L-type calcium channel.[8] This binding is voltage-dependent, with a higher affinity for the channel in depolarized or inactivated states.[7][8] This property contributes to its vascular selectivity, as smooth muscle cells in arterial walls have a more depolarized resting membrane potential compared to cardiac cells.[7] The binding of Nisoldipine stabilizes the inactivated state of the channel, thereby inhibiting the influx of extracellular calcium ions into the cell.[6]

Downstream Signaling Pathway in Vascular Smooth Muscle Cells

The inhibition of calcium influx by Nisoldipine initiates a cascade of intracellular events leading to vasodilation:

-

Decreased Intracellular Calcium: The primary consequence of L-type calcium channel blockade is a reduction in the cytosolic free calcium concentration ([Ca2+]i).[9][10]

-

Reduced Calmodulin Activation: In smooth muscle cells, calcium ions bind to calmodulin. The decrease in [Ca2+]i leads to less formation of the Ca2+-calmodulin complex.

-

Inhibition of Myosin Light Chain Kinase (MLCK): The Ca2+-calmodulin complex is a crucial activator of myosin light chain kinase (MLCK). With reduced activation of MLCK, the phosphorylation of the myosin light chain is diminished.

-

Vascular Smooth Muscle Relaxation: The dephosphorylation of the myosin light chain prevents the interaction between actin and myosin filaments, leading to the relaxation of the vascular smooth muscle.

-

Vasodilation and Blood Pressure Reduction: The collective relaxation of smooth muscle in the arterial walls results in vasodilation, a decrease in peripheral vascular resistance, and consequently, a lowering of blood pressure.[4][5]

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of Nisoldipine with its primary target and other channels.

Table 1: Inhibitory Potency of Nisoldipine

| Target | Parameter | Value | Species/Cell Line | Reference(s) |

| L-type Cav1.2 Channel | IC50 | 10 nM | Not Specified | [8] |

| L-type Cav1.2 (Timothy Syndrome Mutant G406R) | IC50 | 267 nM | Not Specified | [8] |

| Rapidly activating delayed-rectifier K+ current (IKr) | IC50 | 23 µM | Guinea-pig ventricular myocytes | [8] |

| Slowly activating delayed-rectifier K+ current (IKs) | IC50 | 40 µM | Guinea-pig ventricular myocytes | [8] |

| Antioxidant Activity | IC50 | 28.2 µM | Rat myocardial membrane | [8] |

Table 2: Pharmacokinetic Parameters of Nisoldipine

| Parameter | Value | Condition | Reference(s) |

| Oral Bioavailability | ~5% | Humans | [11] |

| Elimination Half-life | 2 hours (mean) | Normotensive and hypertensive subjects | [12] |

| Systemic Clearance | 1.02 +/- 0.23 L/min | Hypertensive patients (intravenous) | [13] |

| Volume of Distribution | 5.9 +/- 1.8 L/kg | Hypertensive patients (intravenous) | [13] |

Experimental Protocols

The mechanism of action of Nisoldipine has been elucidated through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Nisoldipine to L-type calcium channels.

-

Objective: To quantify the binding affinity (Kd) and the density of binding sites (Bmax) of Nisoldipine for L-type calcium channels in a target tissue.

-

Materials:

-

Membrane preparation from a tissue rich in L-type calcium channels (e.g., rat heart or brain).

-

Radiolabeled dihydropyridine, such as [3H]-nitrendipine or [3H]-isradipine.

-

Unlabeled Nisoldipine for competition studies.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Saturation Binding: Incubate the membrane preparation with increasing concentrations of the radioligand in the presence and absence of a high concentration of unlabeled Nisoldipine (to determine non-specific binding).

-

Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and increasing concentrations of unlabeled Nisoldipine.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Saturation Binding: Plot specific binding (total binding - non-specific binding) against the radioligand concentration. Analyze the data using non-linear regression to determine Kd and Bmax.

-

Competition Binding: Plot the percentage of specific binding against the concentration of Nisoldipine. Analyze the data using a one-site competition model to determine the IC50, which can be converted to the inhibitory constant (Ki).

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents and the effect of Nisoldipine on these currents in living cells.

-

Objective: To characterize the inhibitory effect of Nisoldipine on L-type calcium channel currents (ICa,L).

-

Materials:

-

Cells expressing L-type calcium channels (e.g., isolated vascular smooth muscle cells or a cell line like HEK293 stably expressing Cav1.2).

-

Patch-clamp amplifier and data acquisition system.

-

Glass micropipettes.

-

Extracellular solution (e.g., containing physiological concentrations of ions and Ba2+ or Ca2+ as the charge carrier).

-

Intracellular solution (pipette solution, e.g., containing Cs+ to block K+ channels).

-

Nisoldipine solution at various concentrations.

-

-

Procedure:

-

Cell Preparation: Plate the cells on a coverslip in a recording chamber mounted on a microscope.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ.

-

Giga-seal Formation: Approach a cell with the micropipette filled with intracellular solution and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential (e.g., -80 mV) where most L-type calcium channels are in a closed state. Apply depolarizing voltage steps (e.g., to 0 mV) to activate the channels and record the resulting inward calcium current.

-

Drug Application: Perfuse the recording chamber with the extracellular solution containing different concentrations of Nisoldipine.

-

Data Recording: Record the calcium currents before, during, and after the application of Nisoldipine.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward calcium current at each voltage step.

-

Construct a current-voltage (I-V) relationship.

-

Determine the concentration-response curve for Nisoldipine's inhibition of the peak calcium current to calculate the IC50 value.

-

Calcium Imaging Assay

This method visualizes and quantifies changes in intracellular calcium concentration in response to stimuli and the effect of Nisoldipine.

-

Objective: To measure the effect of Nisoldipine on changes in intracellular calcium concentration ([Ca2+]i) in response to depolarization or other stimuli.

-

Materials:

-

Cells capable of generating calcium transients (e.g., vascular smooth muscle cells, neurons).

-

A fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) or a genetically encoded calcium indicator (e.g., GCaMP).

-

A fluorescence microscope equipped with a suitable light source, filters, and a sensitive camera.

-

Image analysis software.

-

A high-potassium extracellular solution to induce depolarization.

-

Nisoldipine solution at various concentrations.

-

-

Procedure:

-

Cell Loading: Incubate the cells with the calcium indicator dye for a specific period to allow for de-esterification and trapping of the dye inside the cells.

-

Baseline Measurement: Place the coverslip with the loaded cells in a recording chamber and perfuse with a normal physiological saline solution. Record the baseline fluorescence intensity.

-

Stimulation: Perfuse the chamber with a high-potassium solution to depolarize the cells and open voltage-gated calcium channels, leading to an increase in [Ca2+]i.

-

Drug Application: Pre-incubate the cells with different concentrations of Nisoldipine before depolarization or apply Nisoldipine during the experiment.

-

Image Acquisition: Continuously record fluorescence images before, during, and after stimulation and drug application.

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Measure the change in fluorescence intensity over time for each ROI.

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths to determine the absolute [Ca2+]i. For single-wavelength dyes like Fluo-4, express the change as a relative fluorescence change (ΔF/F0).

-

Compare the amplitude and kinetics of the calcium transients in the presence and absence of Nisoldipine to quantify its inhibitory effect.

-

Mandatory Visualizations

Signaling Pathway of Nisoldipine Action

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Workflow for a whole-cell patch-clamp experiment to study this compound.

Conclusion

This compound, like its non-deuterated counterpart, exerts its therapeutic effect through the potent and selective blockade of L-type voltage-gated calcium channels in vascular smooth muscle. This action leads to a reduction in intracellular calcium, resulting in vasodilation and a decrease in blood pressure. The deuteration of the molecule is anticipated to primarily influence its pharmacokinetic properties, potentially offering advantages in terms of metabolic stability and duration of action. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other dihydropyridine calcium channel blockers. Further research is warranted to fully elucidate the comparative pharmacokinetic and pharmacodynamic profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]

- 6. What is the mechanism of Nisoldipine? [synapse.patsnap.com]

- 7. Isoform-specific inhibition of L-type calcium channels by dihydropyridines is independent of isoform-specific gating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Intracellular calcium and ventricular function. Effects of nisoldipine on global ischemia in the isovolumic, coronary-perfused heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nisoldipine blocks the increase of intracellular free calcium-ion concentration associated with elevated sodium-lithium countertransport activity in erythrocytes in patients with NIDDM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multiple dose pharmacokinetics of four different doses of nisoldipine in hypertensive patients [pubmed.ncbi.nlm.nih.gov]

- 13. The long-term inhibitory effect of a Ca2+ channel blocker, nisoldipine, on cytosolic Ca2+ and contraction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Use of Nisoldipine-d7 as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Nisoldipine-d7 as an internal standard for the quantitative analysis of Nisoldipine in biological matrices. This document outlines the rationale for using a deuterated internal standard, details the physicochemical properties of Nisoldipine, and presents a complete experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical method.

Introduction to Nisoldipine and the Role of Internal Standards

Nisoldipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1] Accurate quantification of Nisoldipine in biological samples, such as human plasma, is crucial for pharmacokinetic and bioavailability studies during drug development. Bioanalytical methods, particularly LC-MS/MS, are preferred for their high sensitivity and specificity.

The use of an internal standard (IS) is fundamental to a robust bioanalytical method.[2] An ideal IS should mimic the analyte's behavior during sample preparation and analysis to compensate for variations in extraction efficiency, matrix effects, and instrument response.[2] Stable isotope-labeled (SIL) compounds, such as deuterated analogs, are considered the gold standard for internal standards in mass spectrometry because they share near-identical physicochemical properties with the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency.[2] this compound, with seven deuterium atoms replacing hydrogen atoms, serves as an excellent internal standard for Nisoldipine analysis.

Physicochemical and Pharmacokinetic Properties of Nisoldipine

A thorough understanding of Nisoldipine's properties is essential for developing a reliable analytical method.

| Property | Value/Description |

| Molecular Formula | C₂₀H₂₄N₂O₆ |

| Molecular Weight | 388.4 g/mol |

| Bioavailability | Low, approximately 5%, due to extensive first-pass metabolism.[1] |

| Protein Binding | Highly protein-bound (>99%). |

| Metabolism | Extensively metabolized in the liver, primarily by the CYP3A4 enzyme system.[1] |

| Elimination Half-Life | Approximately 7-12 hours. |

| Excretion | Predominantly via the kidneys as metabolites.[1] |

The Principle of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard like this compound relies on the principle of isotope dilution mass spectrometry. A known amount of the internal standard is added to the unknown sample before any sample preparation steps. The ratio of the analyte's signal to the internal standard's signal is then measured by the mass spectrometer. Because the analyte and the internal standard are affected proportionally by any sample loss or signal suppression/enhancement, this ratio remains constant, allowing for accurate quantification of the analyte.

Experimental Protocol: Quantification of Nisoldipine in Human Plasma

This section details a validated LC-MS/MS method for the determination of Nisoldipine in human plasma using this compound as the internal standard.

Materials and Reagents

-

Nisoldipine reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (with K₂EDTA as anticoagulant)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Nisoldipine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Nisoldipine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation)

The following workflow illustrates the sample preparation procedure:

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 30% B and equilibrate for 1 minute |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions and Quantitative Data

The following table summarizes the mass spectrometric parameters for the analysis of Nisoldipine and this compound. The MRM transition for this compound is based on the known fragmentation of Nisoldipine and the mass increase from the deuterium labeling, as specific literature values were not found.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) | Collision Energy (CE) |

| Nisoldipine | 389.2 | 315.2 | 80 V | 25 eV |

| This compound | 396.2 | 322.2 | 80 V | 25 eV |

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous plasma components.

-

Linearity: Typically in the range of 0.1 to 50 ng/mL.

-

Accuracy and Precision: Intra- and inter-day precision and accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

-

Recovery: Extraction recovery of the analyte and internal standard.

-

Matrix Effect: Assessing the impact of plasma components on ionization.

-

Stability: Freeze-thaw, short-term, long-term, and post-preparative stability of Nisoldipine in plasma.

Conclusion

The use of this compound as an internal standard in LC-MS/MS bioanalysis provides a highly reliable and accurate method for the quantification of Nisoldipine in biological matrices. The near-identical chemical and physical properties of the deuterated internal standard to the analyte ensure that it effectively compensates for variations during sample processing and analysis. The detailed protocol provided in this guide serves as a robust starting point for researchers and scientists in the field of drug development, enabling them to generate high-quality data for pharmacokinetic and other clinical studies. Proper method validation is a critical final step to ensure the reliability of the obtained results.

References

Technical Guide: Solubility Profile of Nisoldipine-d7

This technical guide provides an in-depth overview of the solubility characteristics of Nisoldipine-d7, a deuterated analog of the calcium channel blocker Nisoldipine. The information is intended for researchers, scientists, and professionals involved in drug development and formulation. It is important to note that while specific solubility data for the deuterated form (this compound) is not extensively published, the solubility is expected to be highly comparable to that of the parent compound, Nisoldipine. The data presented herein pertains to Nisoldipine and serves as a strong proxy for this compound.

Quantitative Solubility Data

The solubility of Nisoldipine has been determined in various organic solvents and aqueous media. Nisoldipine is characterized as a yellow crystalline substance that is practically insoluble in water but shows good solubility in several organic solvents.[1][2][3]

| Solvent/Medium | Solubility |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[4], 77 mg/mL[5] |

| Dimethylformamide (DMF) | ~30 mg/mL[4] |

| Ethanol | ~3 mg/mL[4], Soluble[1][2][6][7] |

| Methanol | Soluble[2][3] |

| Chloroform | Soluble[6][7] |

| Acetone | Soluble[2] |

| Water | Practically insoluble[1][2], 0.00577 mg/mL[8] |

| DMSO:PBS (pH 7.2) 1:10 Solution | ~0.1 mg/mL[4] |

Experimental Protocols for Solubility Determination

The determination of drug solubility is a critical step in pharmaceutical development. The following protocols outline standard methodologies for assessing both thermodynamic and kinetic solubility, which are applicable for determining the solubility of this compound.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method, established by Higuchi and Connors, is the gold standard for determining thermodynamic equilibrium solubility.[9] It measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent (e.g., phosphate buffer pH 7.4, ethanol, DMSO) in a sealed, clear container, typically a glass vial. The amount of solid should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.[9][10]

-

Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator.[10][11] The system is allowed to equilibrate for a sufficient period, often 24 to 72 hours, to ensure that the concentration of the dissolved drug reaches a plateau.[10]

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation at a high speed, followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm) that does not adsorb the drug.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[3][12][13]

-

Data Analysis: The experiment is performed in triplicate to ensure accuracy. The average concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.[10]

Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution, typically in DMSO.[14]

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO (e.g., 10-20 mM).[14]

-

Serial Dilution: The DMSO stock solution is added in small aliquots to an aqueous buffer (e.g., PBS pH 7.4) in a multi-well plate.

-

Precipitation Detection: The addition of the organic stock to the aqueous medium can cause the compound to precipitate out of solution once its solubility limit is exceeded. The point of precipitation is detected optically, often by nephelometry or turbidimetry, which measures light scattering caused by the formation of solid particles.[14]

-

Data Analysis: The concentration at which precipitation is first observed is defined as the kinetic solubility. This measurement is rapid but may result in a supersaturated solution, leading to a higher apparent solubility value compared to the thermodynamic solubility.[14]

Metabolic Pathway of Nisoldipine

Nisoldipine undergoes extensive metabolism, primarily in the liver. The major metabolic pathway involves the Cytochrome P450 (CYP) enzyme system, specifically CYP3A4, although the exact isoenzyme has not been definitively identified.[1][8][15][16] The primary biotransformation is the hydroxylation of the isobutyl ester side chain.[1][8][15] This process leads to the formation of several metabolites, with a hydroxylated derivative being the only one that appears to have some pharmacological activity, albeit significantly less than the parent compound.[1][8]

Below is a diagram illustrating the simplified metabolic pathway of Nisoldipine.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. dev.usbio.net [dev.usbio.net]

- 7. This compound CAS#: [amp.chemicalbook.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. who.int [who.int]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. researchgate.net [researchgate.net]

- 13. ajrconline.org [ajrconline.org]

- 14. pharmatutor.org [pharmatutor.org]

- 15. Nisoldipine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 16. drugs.com [drugs.com]

Navigating the Stability and Storage of Nisoldipine-d7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Recommended Storage Conditions

To maintain the integrity of Nisoldipine-d7, specific storage conditions are recommended for both short-term and long-term use. These recommendations are based on the available data for both the deuterated and non-deuterated forms of the compound.

| Condition | Solid Form | Stock Solutions |

| Short-Term | Room Temperature[1] | Not Recommended |

| Long-Term | -20°C[1] | -80°C (up to 1 year) or -20°C (up to 1 month)[2] |

It is also advised to protect this compound from light and moisture, particularly in its solid form.[3][4] For stock solutions prepared in organic solvents such as DMSO, ethanol, or DMF, it is good practice to purge the solution with an inert gas to prevent oxidative degradation.[5] Aqueous solutions of Nisoldipine are not recommended for storage beyond one day due to limited stability.[5]

Degradation Pathways

Nisoldipine is susceptible to degradation through several pathways, primarily photodegradation and hydrolysis. Understanding these pathways is critical for designing stability-indicating analytical methods and for handling and storing the compound appropriately.

Photodegradation

Exposure to light, particularly UV light, is a significant factor in the degradation of Nisoldipine. The primary photodegradation pathway involves the oxidation of the 1,4-dihydropyridine ring to its corresponding pyridine derivative.[6][7][8] Under daylight conditions, the main degradation product is the nitrosophenylpyridine analog, while UV light exposure can lead to the formation of the nitrophenylpyridine derivative.[1]

Photodegradation pathway of this compound.

Hydrolytic Degradation

Nisoldipine undergoes hydrolysis, with the rate of degradation being significantly influenced by pH. The compound is more susceptible to degradation in alkaline conditions (pH > 8).[3] The hydrolysis follows first-order kinetics.[3]

Quantitative Stability Data

While specific quantitative forced degradation studies for this compound are not available, studies on Nisoldipine provide valuable insights into its stability under various stress conditions.

| Stress Condition | Condition Details | Observation | Kinetic Order | Reference |

| Photodegradation (Daylight) | Solid-state exposure | Formation of nitrosophenylpyridine derivative. Degradation rate of 1.6% per day for raw material. | Zero-order | [1][2] |

| Photodegradation (UV Light) | Solid-state exposure | Formation of nitrophenylpyridine derivative in addition to the nitroso derivative. | Zero-order | [1] |

| Hydrolysis (Alkaline) | pH 12 at 80°C | Significant degradation observed. | First-order | [3] |

| Thermal (Solid State) | Elevated temperature in the presence of humidity | Degradation occurs, leading to the formation of a nitroso-derivative. | First-order | [9] |

| Thermal (Solid State) | Elevated temperature in dry air | No significant degradation observed. | - | [9] |

Note: The stability of this compound is expected to be comparable to that of Nisoldipine. However, without direct experimental data, this remains an assumption.

Experimental Protocols

The following section outlines a general experimental protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which can be adapted for the analysis of this compound and its degradation products.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential for accurately quantifying the parent compound and separating it from its degradation products.

References

- 1. Photochemical degradation of solid-state nisoldipine monitored by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UV derivative spectrophotometric study of the photochemical degradation of nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrolytic degradation of nitrendipine and nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stability indicating rp- hplc method for estimation of nisoldipine in bulk and tablet dosage form | International Journal of Current Research [journalcra.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. researchgate.net [researchgate.net]

- 8. Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Nisoldipine-d7 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Nisoldipine-d7 as an internal standard in the quantitative analysis of nisoldipine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Nisoldipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] Due to its extensive first-pass metabolism, the bioavailability of nisoldipine is low, making sensitive and accurate quantification methods essential for pharmacokinetic and drug metabolism studies.[1][3] LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and throughput.[4][5][6]

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving high accuracy and precision in quantitative LC-MS/MS assays.[7] this compound, being chemically identical to nisoldipine but with a different mass, co-elutes with the analyte and experiences similar ionization and matrix effects, thereby correcting for variations during sample preparation and analysis.

Applications

The primary application of this compound is as an internal standard for the quantitative determination of nisoldipine in various biological matrices, including:

-

Pharmacokinetic Studies: To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of nisoldipine in preclinical and clinical trials.[3][5][6]

-

Bioequivalence Studies: To compare the bioavailability of different formulations of nisoldipine.

-

Therapeutic Drug Monitoring (TDM): To optimize dosing regimens for individual patients by maintaining plasma concentrations within the therapeutic window.

-

Drug-Drug Interaction Studies: To investigate the effect of co-administered drugs on the pharmacokinetics of nisoldipine.

-

Metabolism Studies: To quantify the formation of nisoldipine metabolites.[4][8]

Experimental Protocols

The following protocols are generalized from published methodologies and can be adapted for specific research needs.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting nisoldipine from plasma or serum samples.[5][6]

Materials:

-

Biological matrix (e.g., rat plasma, human plasma)

-

Nisoldipine calibration standards and quality control (QC) samples

-

This compound internal standard (IS) working solution

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of this compound IS working solution (concentration to be optimized, e.g., 50 ng/mL) to each tube, except for blank samples.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[5][6]

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

The following are typical LC parameters for the separation of nisoldipine.

| Parameter | Typical Value |

| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system is recommended. |

| Column | C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 3.5 µm particle size).[6] |

| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium Acetate. |

| Mobile Phase B | Acetonitrile or Methanol. |

| Gradient | Isocratic or gradient elution can be used. A typical isocratic condition is 80:20 (v/v) Acetonitrile:Water.[6] |

| Flow Rate | 0.5 - 0.8 mL/min.[5][6] |

| Column Temperature | 20 - 40°C.[5] |

| Injection Volume | 5 - 20 µL. |

Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer is typically used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.

| Parameter | Typical Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer. |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode is commonly used.[4][5] |

| Scan Mode | Multiple Reaction Monitoring (MRM).[4][5][6] |

| MRM Transitions | Nisoldipine: The precursor ion is [M+H]+. The exact m/z will be determined by high-resolution mass spectrometry. Common product ions result from the fragmentation of the parent molecule. This compound: The precursor ion will be [M+H]+ with an m/z value 7 units higher than nisoldipine. The product ion will likely be the same or have a similar fragmentation pattern. |

| Ion Source Parameters | Capillary Voltage: ~3.0 - 4.5 kV Source Temperature: ~120 - 150°C Desolvation Temperature: ~350 - 500°C Nebulizer Gas (Nitrogen): Flow rate to be optimized. Curtain Gas (Nitrogen): Flow rate to be optimized. |

| Collision Gas | Argon. |

| Collision Energy | To be optimized for each transition to achieve maximum signal intensity. |

Quantitative Data Summary

The following table summarizes typical quantitative parameters reported in the literature for nisoldipine analysis, which can be expected to be similar when using this compound as an internal standard.

| Parameter | Reported Value Range | Reference |

| Lower Limit of Quantification (LLOQ) | 0.05 - 0.25 ng/mL | [5][6][9] |

| Linearity Range | 0.2 - 50.0 ng/mL | [5][6][9] |

| Correlation Coefficient (r²) | > 0.99 | [5][6] |

| Precision (RSD%) | < 15% | [5][9] |

| Accuracy | Within ±15% of the nominal concentration | [5][10] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of nisoldipine using this compound as an internal standard.

Caption: General workflow for nisoldipine analysis.

Nisoldipine Metabolism

Nisoldipine undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and gut wall.[1][11] The major metabolic pathway involves the oxidation of the dihydropyridine ring to its pyridine analog.

Caption: Simplified metabolic pathway of nisoldipine.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust, sensitive, and specific method for the quantitative analysis of nisoldipine in biological matrices. The protocols and data presented here serve as a valuable resource for researchers and scientists involved in the development and application of bioanalytical methods for nisoldipine. Adherence to these guidelines, with appropriate method validation, will ensure the generation of high-quality data for pharmacokinetic and other related studies.

References

- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Dynamic and kinetic disposition of nisoldipine enantiomers in hypertensive patients presenting with type-2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Nisoldipine-d7 in Pharmacokinetic Studies

Introduction

Nisoldipine is a second-generation dihydropyridine calcium channel blocker utilized in the management of hypertension and chronic stable angina.[1][2] To ensure its safety and efficacy, thorough pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion (ADME). The quantification of nisoldipine in biological matrices, such as plasma, requires a highly sensitive and specific analytical method due to its low therapeutic doses and significant first-pass metabolism.[3][4] The use of a stable isotope-labeled internal standard, such as Nisoldipine-d7, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[5][6] this compound, being chemically identical to nisoldipine but with a different mass, co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing a reliable means for accurate quantification.[6][7] These application notes provide a detailed protocol for the use of this compound in pharmacokinetic studies of nisoldipine.

Physicochemical Properties of Nisoldipine

| Property | Value |

| Chemical Name | (±)-Isobutyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[2] |

| Molecular Formula | C₂₀H₂₄N₂O₆[2] |

| Molecular Weight | 388.42 g/mol [2][8] |

| Appearance | Yellow crystalline substance[8] |

| Solubility | Practically insoluble in water, soluble in methanol[8] |

Analytical Methodology: LC-MS/MS

A validated LC-MS/MS method is crucial for the accurate determination of nisoldipine concentrations in plasma. The use of this compound as an internal standard (IS) is integral to this methodology.

Rationale for Using a Deuterated Internal Standard

The diagram below illustrates the principle of using a deuterated internal standard in LC-MS/MS analysis to ensure accurate quantification by correcting for variability during sample processing and analysis.

Caption: Principle of using a deuterated internal standard.

Pharmacokinetic Study Workflow

The following diagram outlines the key stages of a pharmacokinetic study of nisoldipine utilizing this compound as an internal standard, from administration to data analysis.

Caption: Workflow for a pharmacokinetic study.

Experimental Protocols

1. Preparation of Stock and Working Solutions

-

Nisoldipine and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve the required amount of nisoldipine and this compound in methanol.[9]

-

Working Standard Solutions: Prepare serial dilutions of the nisoldipine stock solution with methanol:water (1:1, v/v) to create calibration standards.[8]

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (1:1, v/v) to achieve a concentration suitable for spiking in plasma samples.

2. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.[9]

-

To 200 µL of plasma in a microcentrifuge tube, add the internal standard working solution (this compound).

-

Add 600 µL of acetonitrile to precipitate plasma proteins.[10]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[11]

3. LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of nisoldipine. These should be optimized for the specific instrumentation used.

| Parameter | Typical Conditions |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 3.5 µm)[10] |

| Mobile Phase | Acetonitrile and water (e.g., 80:20, v/v)[10] or Methanol and water (e.g., 80:20, v/v)[11] |

| Flow Rate | 0.4 - 0.5 mL/min[3][10] |

| Injection Volume | 20 - 40 µL[8][11] |

| Column Temperature | 25°C[8] |

| Tandem Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), positive mode[3][10] |

| Scan Mode | Multiple Reaction Monitoring (MRM)[3][10] |

| MRM Transition (Nisoldipine) | m/z 389.3 → 239.0[3] |

| MRM Transition (this compound) | To be determined based on the specific deuteration pattern (e.g., m/z 396.3 → 239.0) |

| Cone Voltage | ~18 V[3] |

| Collision Energy | ~20 eV[3] |

4. Method Validation The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[12]

Pharmacokinetic Study Design

-

Subjects: Healthy volunteers or the target patient population.

-

Dosing: Administer a single oral dose of nisoldipine.[4] Tablets should be swallowed whole and not be chewed, divided, or crushed.[4] Nisoldipine should be taken on an empty stomach (1 hour before or 2 hours after a meal).[4][13]

-

Blood Sampling: Collect venous blood samples into tubes containing an anticoagulant (e.g., heparin or EDTA) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dose.

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of nisoldipine to this compound against the concentration of the calibration standards.[3]

-

Determine the concentration of nisoldipine in the plasma samples from the calibration curve.

-

Plot the plasma concentration of nisoldipine versus time.

-

Calculate pharmacokinetic parameters using non-compartmental analysis (NCA).

-

Data Presentation

The use of this compound as an internal standard allows for the reliable determination of nisoldipine's pharmacokinetic parameters. Below are representative pharmacokinetic parameters for nisoldipine from the literature.

Table of Representative Pharmacokinetic Parameters of Nisoldipine in Humans

| Parameter | Value (Mean ± SD) | Reference |

| Tmax (h) | 9.2 ± 5.1 | [4] |

| Cmax (ng/mL) | Dose-dependent | [4] |

| t½ (h) | 13.7 ± 4.3 | [4] |

| AUC (ng·h/mL) | Dose-dependent | [14] |

| Absolute Bioavailability (%) | ~5 | [4][15] |

| Systemic Clearance (L/min) | 1.02 ± 0.23 | [16] |

| Volume of Distribution (L/kg) | 5.9 ± 1.8 | [16] |

This compound is an indispensable tool for the accurate and precise quantification of nisoldipine in biological matrices for pharmacokinetic studies. Its use as an internal standard in LC-MS/MS methods corrects for procedural variations, ensuring high-quality data that meets regulatory standards. The protocols outlined in these application notes provide a robust framework for researchers, scientists, and drug development professionals to conduct reliable pharmacokinetic evaluations of nisoldipine.

References

- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nisoldipine - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. mdpi.com [mdpi.com]

- 10. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Pharmacokinetics and hemodynamic effects of long-term nisoldipine treatment in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Nisoldipine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of nisoldipine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Nisoldipine-d7 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. The method has been validated for linearity, precision, accuracy, and other relevant parameters, demonstrating its suitability for pharmacokinetic studies and routine drug monitoring in a research setting.

Introduction

Nisoldipine is a dihydropyridine calcium channel blocker used in the research of hypertension and angina pectoris. To support pharmacokinetic and pharmacodynamic studies, a reliable and efficient bioanalytical method for the quantification of nisoldipine in biological matrices is essential. LC-MS/MS has become the preferred technique for such applications due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1] This application note provides a detailed protocol for the LC-MS/MS analysis of nisoldipine in human plasma, offering a valuable tool for researchers in drug development and pharmacology.

Experimental

Materials and Reagents

-

Nisoldipine and this compound reference standards

-

HPLC-grade methanol and acetonitrile

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (K2-EDTA)

Stock and Working Solutions

-

Nisoldipine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of nisoldipine in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare working solutions of nisoldipine and this compound by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v).

Sample Preparation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 40% B to 90% B in 3 min, hold at 90% B for 1 min, re-equilibrate at 40% B for 2 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Collision Gas | 6 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Turbo Gas (GS2) | 50 psi |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Nisoldipine | 389.2 | 331.1 |

| This compound | 396.2 | 338.1 |

Note: The MRM transition for this compound is proposed based on the fragmentation of nisoldipine and the +7 Da mass shift. This should be confirmed experimentally by infusing a solution of this compound and performing a product ion scan.

Results and Discussion

Method Validation

The developed method was validated for linearity, precision, accuracy, and other performance characteristics.

Table 2: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Nisoldipine | 0.1 - 100 | > 0.995 |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |

| Low | 0.3 | < 15 | < 15 | 85 - 115 |

| Medium | 30 | < 15 | < 15 | 85 - 115 |

| High | 80 | < 15 | < 15 | 85 - 115 |

Table 4: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Nisoldipine | > 85 | < 15 |

Workflow and Pathway Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of nisoldipine.

Caption: Key parameters for bioanalytical method validation.

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of nisoldipine in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and reproducibility. The method is suitable for high-throughput analysis and can be readily implemented in research laboratories for pharmacokinetic studies of nisoldipine.

References